
Rottlerin
Overview
Description
Rottlerin (C₃₀H₂₈O₈), a natural polyphenolic ketone isolated from the pericarps of Mallotus philippinensis, has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and metabolic modulation effects . Originally identified as a protein kinase C delta (PKCδ) inhibitor, subsequent studies revealed its multi-target nature, influencing pathways such as NF-κB, mTORC1, and sphingolipid metabolism . This compound exhibits significant cellular uptake and stability in vitro, with 53.6 ± 1.9 nmol/mg protein accumulation in pancreatic cancer cells within 3 hours and only 38.4% degradation in culture media over 24 hours . Its pharmacokinetic profile includes moderate lipophilicity (LogD ~3.5), high plasma protein binding (>90%), and oral bioavailability, making it a promising candidate for therapeutic applications .
Preparation Methods
Rottlerin is primarily extracted from the pericarp of Mallotus philippensis . The extraction process involves using organic solvents such as methanol or ethanol to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Rottlerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to interact with reactive oxygen species (ROS) and can reduce oxygen radical formation . This compound also acts as a direct mitochondrial uncoupler and stimulates autophagy by targeting a signaling cascade upstream of mTORC1 . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include oxidized and reduced forms of this compound, which have different biological activities .
Scientific Research Applications
Rottlerin is a natural compound with potential applications in cancer treatment and Alzheimer's disease research . It is derived from the Kamala tree, Mallotus philippinensis . Research suggests that this compound affects multiple cell machineries involved in survival, apoptosis, autophagy, and invasion, making it a potential chemotherapeutic agent .
Cancer Treatment
This compound has demonstrated antitumor activity in various human cancers . Studies indicate that it can inhibit cell growth, induce apoptosis, and cause cell cycle arrest in cancer cells .
Mechanisms of Action:
- Mitochondrial Uncoupling: this compound uncouples mitochondrial respiration from oxidative phosphorylation, reducing ATP levels and affecting cellular functions .
- Inhibition of MACC1: this compound acts as a transcriptional inhibitor of MACC1 (Metastasis Associated in Colon Cancer 1), a key driver of cancer progression and metastasis .
- Skp2 Pathway Inhibition: this compound can inhibit the Skp2 pathway in breast cancer cells, leading to reduced cell growth, induced apoptosis, and suppressed cell migration and invasion .
- Modulation of Apoptosis: this compound stimulates apoptosis preferentially in cancer cells without significant effects on normal fibroblasts and mesangial cells . It induces cytochrome C release and mitochondrial membrane depolarization, mediated by interference in the prosurvival protein Bcl-xL and Bim and Puma complexes formation .
- Kinase Inhibition: this compound can reverse the protein expression of kinases involved in prosurvival signaling pathways, such as Ras, ERK, and p38 .
Case Studies and In Vivo Studies:
- In one study, mice injected with pancreatic adenocarcinoma cells (PaCa) treated with this compound (0.5 mg/kg) via intraperitoneal injections for 4 weeks showed inhibited tumor development and increased apoptosis without significant changes in body weight or damage to extratumoral tissues .
- Research has shown that this compound inhibits MACC1 promoter activity and expression, reducing cell motility and restricting liver metastasis in CRC-xenografted mice .
Alzheimer's Disease
This compound may have potential as a therapeutic drug for Alzheimer's disease (AD) .
Mechanisms of Action:
- Reduction of Phosphorylated Tau: this compound decreases the levels of intracellular phosphorylated and total tau, a hallmark of AD, by enhancing their autophagic degradation .
- Induction of Autophagy: this compound strongly induces autophagy, indicated by an increase in LC3-II levels .
- Activation of AMPK/TFEB Pathway: this compound induces the phosphorylation of Raptor via activation of adenosine-monophosphate activated protein kinase (AMPK), inhibiting the mammalian target of rapamycin complex 1 (mTORC1). This results in the activation of transcription factor EB (TFEB), a master regulator of autophagy .
- Increased Nrf2 Activity: this compound increases nuclear factor erythroid 2-related factor 2 (Nrf2) activity, contributing to the degradation of phosphorylated tau through autophagy .
Other Applications
- MACC1 Inhibition: this compound is identified as one of the most potent MACC1 transcriptional inhibitors .
- Reversing Kinase Expression: this compound can reverse the protein expression of kinases involved in cell death .
Caveats
Mechanism of Action
Rottlerin exerts its effects through multiple mechanisms:
Mitochondrial Uncoupling: This compound acts as a direct mitochondrial uncoupler, disrupting the proton gradient and reducing ATP production.
PKCδ Inhibition: It selectively inhibits PKCδ, which is involved in regulating apoptosis, cell proliferation, and inflammation.
Autophagy Stimulation: This compound stimulates autophagy by targeting a signaling cascade upstream of mTORC1, leading to the degradation of damaged cellular components.
Oxidative Stress Reduction: This compound reduces the formation of reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Uptake Kinetics and Stability
Rottlerin demonstrates distinct cellular uptake dynamics compared to other phenolic compounds. While quercetin and epigallocatechin-3-gallate (EGCG) peak within 1–2 hours in cancer cells, this compound uptake plateaus at 3 hours, suggesting slower but sustained intracellular accumulation . Its stability in physiological conditions (32.9–38.4% degradation over 24 hours) exceeds many polyphenols, which often exhibit rapid metabolic clearance .
Table 1: Comparative Uptake and Stability Profiles
Mechanism of Action
This compound’s multi-target effects contrast with the specificity of other kinase inhibitors. Unlike calphostin C (pan-PKC inhibitor) or Go6976 (classic PKC inhibitor), this compound non-specifically modulates PKCδ, β-glucosidase, and mitochondrial uncoupling pathways . For example, it enhances ceramide levels via β-glucosidase activation, a mechanism absent in quercetin or EGCG . Additionally, this compound uniquely interferes with MTT assays by accelerating tetrazolium salt reduction via mitochondrial uncoupling, complicating viability assessments compared to other compounds .
Table 2: Mechanistic Comparison with Kinase Inhibitors
Pharmacokinetics and Toxicity
This compound exhibits favorable pharmacokinetics relative to structurally similar compounds. It achieves plasma concentrations of 2.88 ± 0.41 µM in mice and accumulates in tumors (2.11 ± 0.25 nmol/g tissue) without significant hepatotoxicity . In contrast, quercetin and curcumin face challenges like low bioavailability (<1% in humans) and rapid glucuronidation .
Biological Activity
Rottlerin, a natural compound initially isolated from the fruit of Mallotus philippinensis, has garnered attention for its diverse biological activities, particularly as an inhibitor of protein kinase C delta (PKCδ). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic implications.
This compound is primarily recognized for its role as a PKCδ inhibitor . However, recent studies indicate that it also functions as a mitochondrial uncoupler , leading to decreased ATP levels within cells. This dual mechanism complicates its classification as a selective PKCδ inhibitor, as it may exert effects independent of PKCδ inhibition.
- PKCδ Inhibition : this compound has been shown to block the phosphorylation of PKCδ, which is crucial in various cellular signaling pathways, particularly those related to insulin signaling in adipocytes and cardiomyocytes .
- Mitochondrial Uncoupling : It disrupts mitochondrial oxidative phosphorylation, contributing to reduced ATP production and altered metabolic processes in cells .
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
- Anticancer Activity : this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, it induces apoptosis in ovarian cancer cells by activating caspase pathways and altering mitochondrial membrane potential .
- Metabolic Effects : In 3T3-L1 adipocytes, this compound inhibits insulin-stimulated glucose transport by lowering ATP levels and affecting mitochondrial function. This inhibition is significant as it highlights the role of PKCδ in glucose metabolism .
- Antimicrobial Properties : Some studies have reported antimicrobial effects against specific pathogens, suggesting potential applications in treating infections .
Case Studies
-
Insulin Signaling in Adipocytes :
- A study by Kayali et al. (2002) demonstrated that this compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by acting as a mitochondrial uncoupler. The research indicated that while PKCδ is involved in insulin signaling, this compound's primary effect was through its impact on mitochondrial function rather than direct PKCδ inhibition .
-
Cytotoxicity in Cancer Cells :
- Research has shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways. For example, it has been effective against ovarian cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What experimental approaches are used to evaluate Rottlerin’s anti-proliferative effects in cancer cells?
- Methodology:
- In vitro : Dose- and time-dependent viability assays (e.g., MTS/EdU) to measure growth inhibition in cell lines (e.g., pancreatic, breast, HCC) .
- Cell cycle analysis : Flow cytometry with PI staining to detect G0/G1 arrest (e.g., 57.85% → 73.88% in HCC cells at 1 µM) .
- In vivo : Xenograft models (e.g., 20 mg/kg this compound in mice, 6-week regimen) with tumor volume measurement and TUNEL assays for apoptosis .
Q. How does this compound induce apoptosis, and what biomarkers validate this process?
- Methodology:
- Annexin V/7AAD staining : Quantify early/late apoptosis (e.g., 56.2% apoptosis in keratinocytes at 10 µM) .
- Western blotting : Monitor Bax/Bcl-2 ratio, cleaved caspase-3, and PARP cleavage .
- Immunofluorescence : Track p53 nuclear translocation (critical for apoptosis initiation) .
Q. What signaling pathways are primarily inhibited by this compound in cancer models?
- Key pathways:
- NFκB : Inhibition of nuclear translocation (via IKKα/β suppression) and downstream targets (cyclin D1, VEGF) .
- Akt/Notch/Shh : Downregulation in pancreatic cancer xenografts, validated by qRT-PCR and immunohistochemistry .
- Wnt/β-catenin : Reduced LRP6 and β-catenin expression in ACC cells, confirmed via Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s purported PKCδ specificity?
- Methodology:
- Kinase profiling : Compare IC50 values across PKC isoforms (PKCδ: 3–6 µM vs. PKCε/ζ: 80–100 µM) .
- PKC-independent assays : Use PKCδ-knockout cells to validate mitochondrial uncoupling or autophagy induction .
- Off-target analysis : Test this compound’s effects on non-PKC enzymes (e.g., JNK1α1, GSK3β) via kinase activity screens .
Q. What strategies optimize this compound’s efficacy in overcoming chemoresistance?
- Methodology:
- Combination therapy : Pair this compound with TRAIL or cisplatin to enhance apoptosis (e.g., 90% synergy with methylglyoxal in myeloma cells) .
- Multi-omics analysis : Identify this compound-induced metabolic shifts (e.g., NADH oxidation, ROS modulation) via LC-MS or Seahorse assays .
- Senescence modulation : Assess p21/p53 interplay using siRNA silencing in resistant cell lines .
Q. How does this compound’s dual pro-apoptotic and pro-autophagic activity influence experimental outcomes?
- Methodology:
- TEM imaging : Quantify autophagic vacuoles (e.g., 5 µM this compound increases autophagosomes in keratinocytes) .
- Pharmacological inhibition : Use 3MA (autophagy inhibitor) to isolate apoptosis-specific effects .
- Gene editing : CRISPR-Cas9 knockout of Atg5/Beclin-1 to dissect autophagy-apoptosis crosstalk .
Q. What are the limitations of using this compound in MTT assays, and how can they be mitigated?
- Critical considerations:
- Artifact detection : this compound directly oxidizes MTT, leading to false viability readings. Validate with alternative assays (e.g., ATP luminescence) .
- Time-course experiments : Limit exposure to ≤24 hours to avoid off-target mitochondrial effects .
- ROS quantification : Use DCFDA or Amplex Red to distinguish this compound’s antioxidant vs. pro-oxidant roles .
Q. Data Interpretation and Validation
Q. How should researchers validate this compound’s anti-angiogenic effects across models?
- Methodology:
- In vitro : Matrigel tube formation assays with HMVECs (20 µM this compound reduces endothelin-1 and cyclin D1 mRNA) .
- In vivo : CD31 immunohistochemistry in xenografts to quantify microvessel density .
- Cytokine profiling : ELISA for VEGF/IL-8 in tumor supernatants .
Q. What computational tools aid in identifying this compound’s polypharmacology?
- Recommended tools:
Properties
IUPAC Name |
(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231502 | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-08-6 | |
Record name | Rottlerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rottlerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTTLERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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